molecular formula C20H19FN4OS B2904129 N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide CAS No. 1396856-99-7

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide

Cat. No. B2904129
CAS RN: 1396856-99-7
M. Wt: 382.46
InChI Key: UBTXJVIINZNTNR-UHFFFAOYSA-N
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Description

“N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide” is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . In silico molecular docking studies using GOLD and AutoDock softwares were used for further analysis .


Chemical Reactions Analysis

The compound is a part of a set of novel N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)amide derivatives . It’s also related to 1-(6-chloropyridazin-3-yl)piperidin-4-ol .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C9H12ClN3O, and its molecular weight is 213.66 . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .

Mechanism of Action

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide A targets the interaction between two proteins, which play a crucial role in various cellular processes such as cell signaling, gene expression, and protein synthesis. By inhibiting this interaction, this compound A disrupts these processes, leading to the inhibition of cell growth and proliferation. The exact mechanism of action of this compound A is still under investigation, and further studies are needed to elucidate its molecular mechanism.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound A has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide A has several advantages for lab experiments, including its high potency and selectivity, which makes it an ideal tool for studying protein-protein interactions. However, it also has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Further studies are needed to optimize the formulation and delivery of this compound A to improve its efficacy and safety.

Future Directions

There are several future directions for the research of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide A. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and improve its bioavailability. In addition, further studies are needed to evaluate its efficacy and safety in preclinical and clinical trials. Finally, there is a need for the development of new compounds based on the structure of this compound A with improved potency and selectivity for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide A involves the reaction of 6-(3-fluorophenyl)pyridazin-3-amine with piperidin-4-ol in the presence of a coupling agent, followed by the reaction with thiophene-3-carboxylic acid chloride. The final product is obtained after purification using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the interaction between two proteins, which play a crucial role in the development and progression of these diseases. This compound A has also been shown to have anti-tumor effects in various cancer cell lines and animal models.

Safety and Hazards

The compound is part of a process for the preparation of amorphous ®-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine . It’s used in pharmaceutical compositions having anti-cancer activity .

properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c21-16-3-1-2-14(12-16)18-4-5-19(24-23-18)25-9-6-17(7-10-25)22-20(26)15-8-11-27-13-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTXJVIINZNTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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